molecular formula C23H23N3O2 B2969481 3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one CAS No. 1326832-99-8

3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2969481
CAS No.: 1326832-99-8
M. Wt: 373.456
InChI Key: GFVOKDXPIZBLSA-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a 1,2,4-oxadiazole ring fused to a quinolin-4-one core. The oxadiazole moiety is substituted at the 3-position with a 3,4-dimethylphenyl group, while the quinolin-4-one system is modified at the 1-position with a propyl chain and at the 6-position with a methyl group.

Properties

IUPAC Name

3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-5-10-26-13-19(21(27)18-11-14(2)6-9-20(18)26)23-24-22(25-28-23)17-8-7-15(3)16(4)12-17/h6-9,11-13H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVOKDXPIZBLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone N-oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of heterocyclic molecules. Below is a comparative analysis based on functional groups, substituents, and reported applications:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Applications References
Target Compound : 3-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one Quinolin-4-one fused with 1,2,4-oxadiazole - 3,4-Dimethylphenyl (oxadiazole)
- 1-Propyl, 6-methyl (quinoline)
Not explicitly reported; inferred potential in antimicrobial or pesticidal activity due to structural analogs
Compound 4g : 1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one Pyrazolone fused with tetrazole and benzodiazepine - Coumarin, benzodiazepine, tetrazole Antimicrobial, anticonvulsant (hypothesized from benzodiazepine and coumarin moieties)
Oxadiazon : 3-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2-(3H)-one 1,3,4-Oxadiazol-2-one - 2,4-Dichloro-5-isopropoxy phenyl, tert-butyl Herbicide (inhibition of carotenoid biosynthesis)
Oxadiargyl : 3-(2,4-Dichloro-5-(2-propynyloxy)phenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one 1,3,4-Oxadiazol-2-one - 2,4-Dichloro-5-propargyloxy phenyl, tert-butyl Herbicide (similar mode of action to oxadiazon)

Key Observations:

Oxadiazole Derivatives: The target compound’s 1,2,4-oxadiazole ring differs from the 1,3,4-oxadiazole in oxadiazon and oxadiargyl. This positional isomerism impacts electronic properties and biological activity. For instance, 1,3,4-oxadiazoles in herbicides exhibit strong electrophilic character, enhancing interaction with plant enzyme targets .

Quinoline vs. Other Heterocycles: The quinolin-4-one core in the target compound contrasts with the pyrazolone (Compound 4g) and benzodiazepine systems. Quinolines are associated with antimalarial and anticancer activities, but the propyl and methyl substituents here could modulate selectivity or metabolic stability .

Substituent Effects :

  • The absence of chlorine atoms in the target compound’s aryl group distinguishes it from oxadiazon/oxadiargyl, likely reducing environmental persistence but possibly diminishing herbicidal potency.
  • The propyl chain at the 1-position may enhance membrane permeability compared to smaller alkyl groups in analogs.

Research Findings and Limitations

  • Synthesis Pathways: The target compound’s synthesis likely involves cyclocondensation of amidoximes with carbonyl precursors, a method common for 1,2,4-oxadiazoles .
  • Biological Activity: While oxadiazon and oxadiargyl are well-characterized herbicides, the target compound’s bioactivity remains speculative. Computational modeling (e.g., molecular docking) could predict interactions with enzymes like protoporphyrinogen oxidase (PPO), a target for oxadiazole herbicides .
  • Data Gaps: No experimental data on solubility, stability, or toxicity were identified for the target compound. Comparative studies with oxadiazon or quinoline-based drugs (e.g., chloroquine) are needed to validate hypotheses.

Biological Activity

The compound 3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one , often referred to by its chemical structure or as a derivative of quinoline and oxadiazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings on its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological implications.

The molecular formula of the compound is C22H22N4OC_{22}H_{22}N_4O, with a molecular weight of 374.44 g/mol. It features a complex structure that includes a quinoline core and an oxadiazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC22H22N4O
Molecular Weight374.44 g/mol
LogP4.447
Water SolubilityLogSw -4.31
Polar Surface Area83.374 Ų

Anticancer Activity

Research indicates that compounds containing both quinoline and oxadiazole structures often exhibit significant anticancer properties. The specific compound has been included in various screening libraries aimed at identifying anticancer agents:

  • Mechanism of Action : The compound may act by inhibiting specific kinases involved in cancer cell proliferation and survival pathways. This is particularly relevant in cancers associated with dysregulated signaling pathways.
  • Case Studies : In vitro studies have shown that derivatives similar to this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, a related compound demonstrated IC50 values in the low micromolar range against these cell lines.

Antimicrobial Activity

The oxadiazole moiety has been linked to antimicrobial properties. Preliminary studies suggest that the compound may exhibit activity against various bacterial strains:

  • Bacterial Inhibition : Tests have indicated that the compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at certain concentrations.

Other Pharmacological Effects

Additional research has suggested potential neuroprotective and anti-inflammatory effects:

  • Neuroprotection : Some derivatives have shown promise in models of neurodegeneration, potentially through antioxidant mechanisms.
  • Anti-inflammatory Activity : The compound may reduce pro-inflammatory cytokines in cellular models, indicating potential use in treating inflammatory diseases.

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